2-[4-[(4-Methoxyphenyl)methoxy]phenyl]acetonitrile (O4I1) is a small molecule identified through high-throughput screening (HTS) for its potential in regenerative medicine. [] It belongs to a class of compounds being investigated for their ability to induce the expression of Oct3/4, a transcription factor crucial for reprogramming somatic cells into induced pluripotent stem cells (iPSCs). []
2-[(4-Methoxyphenyl)methoxy]acetonitrile is a chemical compound with the molecular formula C11H13NO2. It features a methoxy group attached to a phenyl ring and an acetonitrile functional group, making it an interesting subject for various chemical applications. The compound is classified as an organic nitrile, which is a type of compound characterized by the presence of a cyano group (-C≡N) attached to a carbon atom.
This compound can be synthesized from readily available precursors in organic chemistry. It belongs to the class of substituted acetonitriles, which are often used in pharmaceutical and synthetic organic chemistry due to their reactivity and versatility. The presence of the methoxy group enhances its solubility and reactivity in various chemical reactions.
The synthesis of 2-[(4-Methoxyphenyl)methoxy]acetonitrile typically involves several steps:
The molecular structure of 2-[(4-Methoxyphenyl)methoxy]acetonitrile consists of:
2-[(4-Methoxyphenyl)methoxy]acetonitrile can undergo several types of chemical reactions:
The mechanism by which 2-[(4-Methoxyphenyl)methoxy]acetonitrile acts largely depends on its application:
The detailed mechanism can be elucidated through kinetic studies and spectroscopic analysis during reaction progress.
2-[(4-Methoxyphenyl)methoxy]acetonitrile has several scientific uses:
This compound exemplifies how simple organic molecules can play significant roles in advanced chemical synthesis and material development. Further research may uncover additional applications and enhance its utility across various fields of chemistry.
Small-molecule inducers like O4I1 circumvent the genomic integration risks associated with viral vectors. They function by:
In high-throughput screening (HTS) campaigns, O4I1 increased Oct3/4 promoter activity by >15-fold in human dermal fibroblasts. This efficiency surpassed earlier inducers like valproic acid or CHIR99021, which primarily targeted histone deacetylases or glycogen synthase kinase-3 [3].
O4I1 exhibits distinct advantages over other reprogramming agents:
Table 1: Efficacy Metrics of Key Oct3/4-Inducing Compounds
Compound | Reprogramming Efficiency | Target Specificity | Reprogramming Time |
---|---|---|---|
O4I1 | 18-fold Oct3/4 upregulation | High (Oct3/4 enhancer) | 14–21 days |
Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate | 7-fold upregulation | Moderate (multiple pathways) | 28–35 days |
Valproic acid | 3-fold upregulation | Low (HDAC inhibitor) | >30 days |
Key Findings:
The evolution of non-viral iPSC generation has progressed through three phases:
Table 2: Progression of Key Non-Viral Reprogramming Technologies
Technology | Reprogramming Factors Replaced | Integration Risk | Efficiency |
---|---|---|---|
Retroviral Vectors | None (baseline) | High | 0.01–0.1% |
Episomal Plasmads | OSKM (transient expression) | Low | 0.001–0.05% |
mRNA Reprogramming | OSKM (repeated transfections) | None | 0.5–1.5% |
O4I1 + Sendai Vectors | Oct3/4 (chemical replacement) | None | 0.8–1.2% |
Current protocols combine O4I1 with non-integrative RNA or protein delivery, aligning with clinical safety standards for iPSC-derived therapies [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1